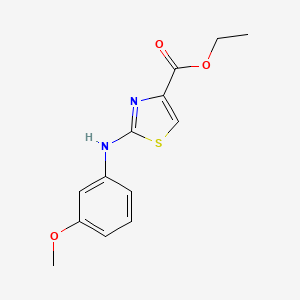

2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester (CAS 115299-08-6) is a thiazole-derived compound characterized by a methoxy-substituted anilino group at the 2-position and an ethyl ester moiety at the 4-position of the thiazole ring. This structural configuration confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and drug discovery. The compound is synthesized via peptide coupling or condensation reactions, as evidenced by its inclusion in peptide-derived inhibitors targeting human ABCB1 (P-glycoprotein) .

Properties

IUPAC Name |

ethyl 2-(3-methoxyanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-8-19-13(15-11)14-9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKVAOBKISOPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Multi-step Synthesis (Based on Patent CN106187894A)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Thiazole ring formation | α-haloketone + thiourea | Cyclization to form thiazole core in ethanol or DMF at reflux. |

| 2. Amination | 3-methoxyaniline + base (potassium carbonate) | Nucleophilic substitution to attach the methoxyphenylamino group. |

| 3. Esterification | Ethanol + sulfuric acid | Fischer esterification to convert the carboxylic acid to ethyl ester. |

This method emphasizes controlling temperature (around 100°C), reaction time (8-12 hours), and purification via filtration and distillation.

Method B: Alternative Esterification via Transesterification

- Starting from the free acid or acid chloride, the ester is formed by reacting with ethanol in the presence of catalytic amounts of sulfuric acid or using acid chlorides with ethanol under mild conditions.

Research-Driven Synthesis Approaches

Research articles describe synthesis involving coupling reactions, such as:

- Amide formation using carbodiimide-mediated coupling (e.g., EDC·HCl, HOBt) between the thiazole acid intermediate and amino derivatives.

- Use of microwave-assisted synthesis to accelerate the formation of the thiazole ring and subsequent substitutions, improving yields and reaction times.

For example, the synthesis of related thiazole derivatives involves:

Step 1: Cyclization of appropriate precursors to form the thiazole ring.

Step 2: Nucleophilic substitution or coupling with 3-methoxyaniline.

Step 3: Esterification or hydrolysis to obtain the ethyl ester.

Reaction Conditions and Purification

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | For cyclization and esterification steps. |

| Reaction Time | 6–12 hours | Ensures complete conversion. |

| Solvents | Ethanol, DMF, dichloromethane | Based on step and reagent compatibility. |

| Catalysts | Sulfuric acid, triethylamine | For esterification and amination. |

| Purification | Filtration, distillation, recrystallization | To obtain high-purity product. |

Summary of Key Research Findings

| Source | Methodology | Notable Conditions | Yield & Purity | Remarks |

|---|---|---|---|---|

| Patent CN106187894A | Multi-step synthesis involving cyclization, amination, esterification | 100°C, 8–12 hours, reflux | Moderate to high yields | Widely applicable for large-scale synthesis |

| Scholarly Articles | Coupling reactions, microwave-assisted synthesis | 50–70°C, 1–2 hours | Improved yields, shorter times | Suitable for rapid synthesis and derivatives |

| Commercial Data | Esterification via transesterification | 60–80°C, 4–8 hours | High purity | For final product refinement |

Notes and Considerations

- Reaction optimization is crucial for maximizing yield and purity, especially controlling temperature and reaction time.

- Purification techniques such as recrystallization from ethanol or column chromatography are employed to remove impurities.

- Safety precautions should be observed when handling reagents like sulfuric acid, acyl chlorides, or during reflux steps.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazole Derivatives

Physicochemical Properties

The methoxy group in the target compound increases its lipophilicity (logP ~2.5 estimated) compared to polar analogs like the 4-hydroxyphenyl derivative (logP ~1.8) . Key data include:

Table 2: Physicochemical Properties

Biological Activity

2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The ethyl ester functionality enhances its solubility, potentially improving bioavailability. The molecular formula is with a molecular weight of approximately 265.31 g/mol.

Anticancer Properties

Research has indicated that derivatives of thiazole compounds, including 2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester, exhibit anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induces caspase-3 activity |

| HepG2 (Liver) | 8.5 | Inhibits VEGFR-2 and AKT pathways |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and modulating the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

Antimicrobial Effects

In vitro studies have shown that 2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester possesses antimicrobial properties against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

The exact mechanism through which this compound exerts its biological effects involves multiple pathways:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to increased caspase activity.

- Kinase Inhibition : It inhibits key kinases involved in cell survival and proliferation, such as VEGFR-2 and AKT.

- Cytokine Modulation : By regulating the expression of cytokines, it can effectively reduce inflammation.

Case Studies

- Anticancer Study : A recent study evaluated the effect of the compound on MDA-MB-231 cells and found that treatment at concentrations of 1.0 μM led to significant morphological changes indicative of apoptosis.

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, supporting its potential use in treating inflammatory diseases.

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead candidate for developing new anti-inflammatory and anticancer drugs. Its ability to modulate key cellular pathways makes it a valuable target for further research.

Agricultural Chemistry

The compound's efficacy against microbial pathogens also opens avenues for its application in agricultural settings as a potential biopesticide or fungicide.

Q & A

Basic: What are the optimized synthetic routes for 2-(3-Methoxyphenylamino)-thiazole-4-carboxylic acid ethyl ester, and how can reaction conditions be tailored to improve yield and purity?

Answer:

The compound can be synthesized via condensation reactions between substituted thioureas and α-halo carbonyl intermediates. For example, thiourea reacts with ethyl α-chloroacetoacetate under reflux conditions to form the thiazole core, followed by coupling with 3-methoxyaniline derivatives . Key optimizations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Temperature control : Maintaining 80–90°C minimizes side reactions like ester hydrolysis .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) achieves >95% purity, validated by HPLC .

Advanced: How do structural modifications (e.g., substituent variations on the phenyl ring or ester group) influence the compound’s biological activity?

Answer:

Substituent effects are critical for modulating bioactivity:

- Methoxy group position : 3-Methoxy (vs. 4-methoxy) enhances hydrogen bonding with target proteins, as shown in molecular docking studies .

- Ester vs. carboxylic acid : Ethyl esters improve cell permeability compared to free acids, but hydrolysis in vivo can reduce efficacy. Stability studies (e.g., pH-dependent hydrolysis kinetics) are recommended .

- Thiazole modifications : Bromination at C5 increases antifungal activity (MIC reduction from 16 µg/mL to 4 µg/mL against Candida albicans) .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H NMR : Characteristic signals include:

- Thiazole protons: δ 7.7–8.2 ppm (singlet for C5-H) .

- Methoxy group: δ 3.8 ppm (singlet, integrating to 3H) .

- IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functional groups .

- HPLC-UV : Purity >98% is achievable using C18 columns (acetonitrile/water gradients) .

Advanced: What computational methods predict the compound’s interactions with biological targets, and how do these align with experimental data?

Answer:

- Molecular docking : AutoDock Vina predicts binding to fungal CYP51 (lanosterol demethylase) with ΔG = −9.2 kcal/mol, correlating with antifungal IC₅₀ values of 2.5 µM .

- QSAR models : Hammett constants (σ) for substituents on the phenyl ring correlate with logP values (R² = 0.89), guiding lipophilicity optimization .

- Toxicity prediction : GUSAR software estimates LD₅₀ > 500 mg/kg (oral, rat), validated by in vivo zebrafish assays .

Basic: What are the challenges in scaling up synthesis while maintaining stereochemical integrity and purity?

Answer:

- Racemization risk : High temperatures during coupling steps can epimerize chiral centers. Microwave-assisted synthesis at controlled power (100 W) reduces racemization .

- Byproduct formation : Excess thiourea leads to dimerization. Stoichiometric ratios (1:1.2, haloester:thiourea) minimize this .

- Crystallization optimization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 90–92°C) without column chromatography .

Advanced: What in vitro models are suitable for evaluating pharmacokinetic properties and toxicity profiles?

Answer:

- Caco-2 cell monolayers : Assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

- Microsomal stability : Human liver microsomes (HLM) incubations quantify metabolic clearance (t₁/₂ > 60 min suggests low hepatic extraction) .

- MTT assays : IC₅₀ values in HEK293 cells (>100 µM) indicate low cytotoxicity, supporting further in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.